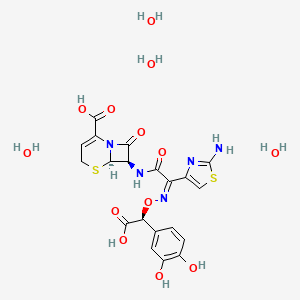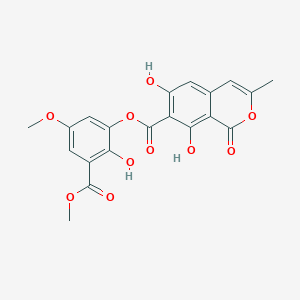
cercophorin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cercophorin B is a natural product found in Cercophora areolata with data available.
科学的研究の応用
Antifungal and Cytotoxic Metabolites
Cercophorin B is part of a group of novel isocoumarin derivatives identified in the fungus Cercophora areolata. These derivatives, including cercophorin A-C, have demonstrated antifungal and cytotoxic activities (Whyte et al., 1996).
Enhanced Production for Applications
Strategies for enhancing cercosporin production, another compound related to cercophorin, have been explored. This is significant given cercosporin's properties of photosensitization, making it useful in photodynamic therapy, as an antimicrobial agent, and an organophotocatalyst. Enhanced production through co-culture methods has been reported, potentially broadening cercosporin's applications (Zhou et al., 2021).
Role in Fungal Pathogenesis
The role of compounds like cercosporin in fungal pathogenesis has been a focus of study. Cercosporin, closely related to cercophorin, is a photoactivated polyketide toxin produced by Cercospora species, crucial in their pathogenesis on host plants. Research has shown that upon illumination, cercosporin can convert oxygen molecules to toxic superoxide and singlet oxygen, damaging cellular components (Chen et al., 2007).
Photodynamic Activity
The photodynamic activity of compounds like cercosporin on plant tissues has been studied, revealing its ability to induce loss of ions from plant tissues when excited by light. This insight can be related to cercophorin B, given their shared properties as perylenequinonoid pigments (Macrí & Vianello, 1979).
Photocytotoxic Effects in Cancer Therapy
Cercophorin B and related compounds have potential in cancer therapy. Studies on cercosporin, for instance, have shown its efficacy as a photosensitizer in photodynamic therapy against various human tumor cell lines. This suggests that cercophorin B might have similar applications (Mastrangelopoulou et al., 2018).
特性
分子式 |
C20H16O10 |
|---|---|
分子量 |
416.3 g/mol |
IUPAC名 |
(2-hydroxy-5-methoxy-3-methoxycarbonylphenyl) 6,8-dihydroxy-3-methyl-1-oxoisochromene-7-carboxylate |
InChI |
InChI=1S/C20H16O10/c1-8-4-9-5-12(21)15(17(23)14(9)19(25)29-8)20(26)30-13-7-10(27-2)6-11(16(13)22)18(24)28-3/h4-7,21-23H,1-3H3 |
InChIキー |
RFIFNISZAQAYIG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=C(C(=C2C(=O)O1)O)C(=O)OC3=CC(=CC(=C3O)C(=O)OC)OC)O |
同義語 |
cercophorin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





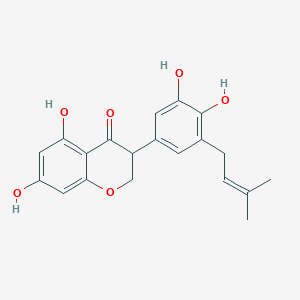


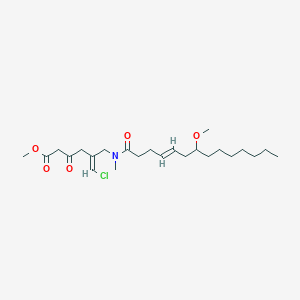
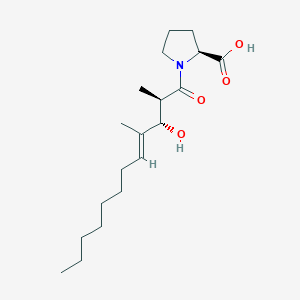
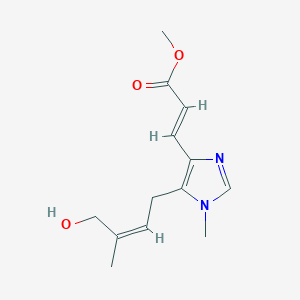
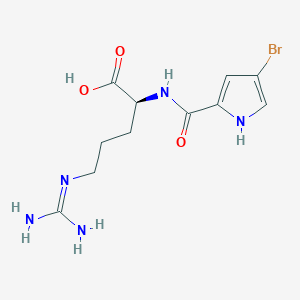

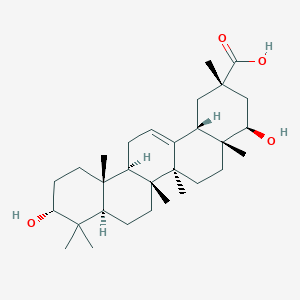
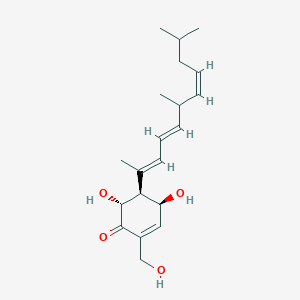
![methyl (3R,11Z,12R,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1243607.png)
